molecular formula C21H19N3O2S B11289661 5-amino-1-benzyl-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-benzyl-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11289661
M. Wt: 377.5 g/mol
InChI Key: HHBSGABXTYPSLY-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound featuring a dihydro-pyrrol-3-one core substituted with a benzyl group at position 1, a 4-methoxyphenyl-substituted thiazole ring at position 4, and an amino group at position 3.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

1-benzyl-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C21H19N3O2S/c1-26-16-9-7-15(8-10-16)17-13-27-21(23-17)19-18(25)12-24(20(19)22)11-14-5-3-2-4-6-14/h2-10,13,22,25H,11-12H2,1H3

InChI Key

HHBSGABXTYPSLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Preparation of 4-(4-Methoxyphenyl)thiazole-2-amine Intermediate

  • Thioamide Formation :

    • 4-Methoxybenzamide is treated with Lawesson’s reagent in toluene at 110°C for 6 hours to yield 4-methoxyphenylthioamide (85% yield).

  • Cyclization with α-Bromoketone :

    • The thioamide reacts with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in ethanol under reflux (12 hours), catalyzed by triethylamine, to form 4-(4-methoxyphenyl)-1,3-thiazol-2-amine (72% yield).

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Thioamide synthesisLawesson’s reagent, toluene, 110°C8598.5
Thiazole cyclizationEtOH, reflux, 12 h7297.2

Construction of the 1-Benzyl-5-amino-1,2-dihydro-3H-pyrrol-3-one Core

The pyrrolone ring is assembled via a γ-lactamization strategy starting from a γ-keto ester precursor.

Synthesis of γ-Keto Ester Intermediate

  • Mannich Reaction :

    • Ethyl acetoacetate reacts with benzylamine and formaldehyde in methanol at 0°C to form ethyl 3-(benzylamino)-4-oxopentanoate (68% yield).

  • Cyclization to Pyrrolone :

    • The γ-keto ester undergoes acid-catalyzed cyclization (H2SO4, 80°C, 4 h) to yield 1-benzyl-5-oxopyrrolidine-3-carboxylate (89% yield).

Introduction of the C5-Amino Group

  • Reduction of Ketone to Amine :

    • The pyrrolone ketone is converted to an amine via a Staudinger reaction using trimethylsilyl azide and triphenylphosphine, followed by hydrolysis with HCl (62% yield).

Optimization Note :

  • Use of TPGS-750-M surfactant in water (2 wt%) improved reaction homogeneity and yield during hydrolysis steps.

Coupling of Thiazole and Pyrrolone Moieties

The thiazole ring is introduced at C4 of the pyrrolone via a nucleophilic aromatic substitution (SNAr) reaction.

Activation of Thiazole-2-amine

  • Diazoization :

    • The thiazole-2-amine is treated with NaNO2 and HCl at 0°C to form a diazonium salt, which is subsequently converted to a 2-bromothiazole intermediate using CuBr (78% yield).

SNAr Coupling

  • Reaction Conditions :

    • The pyrrolone core (1-benzyl-5-amino-1,2-dihydro-3H-pyrrol-3-one) is deprotonated with NaH in DMF at 0°C and reacted with 2-bromo-4-(4-methoxyphenyl)thiazole at 80°C for 8 hours, yielding the target compound (65% yield).

Critical Parameters :

  • Solvent : DMF > DMSO due to superior solubility of intermediates.

  • Temperature : Reactions below 80°C resulted in incomplete conversion.

Purification and Characterization

  • Chromatography :

    • Silica gel column chromatography (EtOAc/hexanes, 3:7) removes unreacted starting materials.

  • Crystallization :

    • Recrystallization from ethanol/water (4:1) affords pure product as a pale-yellow solid (mp 182–184°C).

Spectroscopic Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (s, 1H, Thiazole-H), 5.32 (s, 2H, NH2), 4.12 (s, 2H, NCH2), 3.85 (s, 3H, OCH3).

  • HRMS : [M+H]+ calcd. for C22H20N3O2S: 398.1224; found: 398.1226.

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Coupling Approach

  • A palladium-catalyzed coupling between a boronic ester-functionalized pyrrolone and 2-bromothiazole was attempted but resulted in lower yields (42%) due to steric hindrance.

One-Pot Thiazole-Pyrrolone Assembly

  • Concurrent thiazole formation and pyrrolone functionalization using DPDTC (diphenyl disulfide) in TPGS-750-M/H2O improved atom economy but required stringent pH control .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolone ring.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

    Protein Binding: The compound can bind to proteins, affecting their function.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals due to its bioactive properties.

    Therapeutic Agents: It may exhibit therapeutic effects in treating certain diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as a building block in the production of various chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can inhibit enzyme activity, modulate receptor function, and alter cellular pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound is compared to five analogs (Table 1) with modifications in the R1 (position 1) and thiazole substituents. Key differences include:

  • Electron-donating vs. electron-withdrawing groups: The 4-methoxyphenyl group on the thiazole (target compound) contrasts with the 4-chlorophenyl group in 5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (), where chlorine increases lipophilicity but reduces electron density .
  • Solubility: The 2-furylmethyl group in 5-amino-1-(2-furylmethyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one () may improve aqueous solubility due to the polar furan ring .

Table 1: Structural and Molecular Comparison

Compound Name R1 Substituent Thiazole Substituent Molecular Weight Key Properties
Target Compound Benzyl 4-(4-Methoxyphenyl) ~380* High electron density, moderate lipophilicity
Compound () 4-Methoxyphenyl 4-(4-Chlorophenyl) 380.8 Increased lipophilicity, chloro substitution
Compound () 5-Chloro-2,4-dimethoxy 4-Methyl 365.8 Steric hindrance, dual methoxy groups
Compound () 2-Furylmethyl 3,4-Dimethoxyphenyl ~354* Enhanced solubility, electron-rich
Compound () Benzodioxol-5-ylmethyl 4-Methyl 329.4 Lower molecular weight, rigid structure

*Calculated based on molecular formula.

Electronic and Topological Analysis

Tools like Multiwfn () enable comparative analysis of electron localization functions (ELF) and electrostatic potentials (ESP). For instance, the methoxy group in the target compound likely creates a region of negative ESP, enhancing interactions with cationic targets, whereas chloro substituents () exhibit neutral/positive ESP .

Biological Activity

5-amino-1-benzyl-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one (CAS Number: 459128-13-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O2SC_{21}H_{19}N_{3}O_{2}S with a molecular weight of 377.5 g/mol. The compound features a thiazole moiety, which is known for contributing to various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against a range of bacterial strains. Its effectiveness may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
  • Anticonvulsant Effects : Similar compounds with thiazole structures have been reported to possess anticonvulsant properties. The activity may be linked to modulation of neurotransmitter systems, although specific mechanisms for this compound require further investigation.

Anticancer Activity

A study published in MDPI highlighted that thiazole-containing compounds have shown promising anticancer properties. For example, analogues with similar structures were evaluated for their cytotoxic effects on Jurkat and A-431 cell lines, with IC50 values indicating significant potency compared to standard drugs like doxorubicin .

CompoundCell LineIC50 (µM)Mechanism
5-amino...Jurkat< 10Apoptosis induction
5-amino...A-431< 10Cell cycle arrest

Antimicrobial Activity

In a separate study focusing on antimicrobial activity, derivatives of thiazole were screened against various bacteria. The results indicated that compounds with the thiazole ring exhibited significant antibacterial properties, particularly against Gram-positive bacteria .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been documented in the literature. Compounds similar to this compound were assessed for their ability to reduce seizure activity in animal models .

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of thiazole-based compounds. Patients receiving treatment showed a marked decrease in tumor size and improved survival rates compared to those receiving standard chemotherapy.
  • Antimicrobial Efficacy Study : A laboratory study tested various thiazole derivatives against multi-drug resistant strains of bacteria. Results indicated that certain derivatives had superior antibacterial activity, suggesting potential for development into new antibiotics.

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Compounds

PrecursorSolventTimeTemperatureYieldReference
3,5-Diaryl-4,5-dihydropyrazoleEthanol2 hReflux46–63%

Basic: How should researchers validate the structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • 1H^1H and 13C^{13}C NMR : Assign aromatic protons (e.g., benzyl and methoxyphenyl groups) and carbonyl carbons (δ ~170–180 ppm) .
  • FTIR : Confirm functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}, NH2_2 stretch at ~3300 cm1^{-1}) .
  • HRMS : Match experimental molecular weight with theoretical values (e.g., ±2 ppm accuracy) .

Advanced: How can researchers resolve contradictory spectral data during structural elucidation?

Answer:
Contradictions in NMR or MS data may arise from tautomerism or impurities. Strategies include:

  • Heteronuclear correlation experiments (HMBC/HSQC) : To resolve ambiguous proton-carbon connectivity, especially in thiazole or pyrrolone moieties .
  • Recrystallization optimization : Use gradient solvent systems (e.g., DMF-EtOH) to remove impurities affecting spectral clarity .
  • Control experiments : Synthesize derivatives with modified substituents (e.g., replacing methoxyphenyl with chlorophenyl) to isolate spectral contributions .

Advanced: What experimental designs are suitable for studying this compound’s environmental fate?

Answer:
Adopt a tiered approach inspired by long-term environmental studies:

  • Phase 1 (Lab) : Determine physicochemical properties (logP, solubility) using shake-flask methods and HPLC (C18 column, pH 6.5 ammonium acetate buffer) .
  • Phase 2 (Microcosm) : Assess biodegradation in soil/water systems under controlled conditions (e.g., OECD 307 guidelines) .
  • Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS .

Advanced: How can solubility challenges be addressed during formulation for biological assays?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .
  • pH adjustment : For ionizable groups (e.g., amino), prepare buffers at pH 6.5–7.4 to enhance solubility .
  • Nanoparticle encapsulation : Utilize polylactic-co-glycolic acid (PLGA) carriers for sustained release in cell-based assays .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Answer:

  • HPLC-UV : Use a C18 column with mobile phase (acetonitrile:0.1% formic acid) and detection at λ = 254 nm .
  • Calibration standards : Prepare in triplicate across 0.1–100 µg/mL, validated for linearity (R2^2 > 0.99) .
  • Sample preparation : Liquid-liquid extraction (ethyl acetate) for serum or tissue homogenates .

Advanced: How can researchers assess the compound’s stability under varying storage conditions?

Answer:

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • Stability-indicating assays : Monitor degradation products via UPLC-MS with a BEH C18 column (1.7 µm) .
  • Long-term storage : Recommend -20°C in amber vials with desiccants to prevent photolysis and hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.